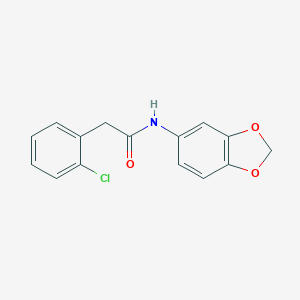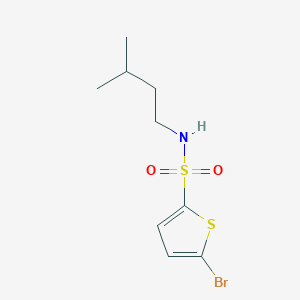![molecular formula C15H10N4O3 B270269 3-amino-9-methyl-12-oxa-4,6,8-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),2,6,8,13,15,17-heptaene-5,11-dione](/img/structure/B270269.png)
3-amino-9-methyl-12-oxa-4,6,8-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),2,6,8,13,15,17-heptaene-5,11-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-amino-6-methyl-3H-chromeno[4’,3’:4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines chromene, pyridine, and pyrimidine moieties, which contribute to its diverse chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-6-methyl-3H-chromeno[4’,3’:4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a chromene derivative with a pyridine derivative, followed by cyclization and functional group modifications. For instance, the reaction of 3-acetyl-2H-chromen-2-one with a suitable pyridine derivative in the presence of a catalyst like FeCl3-SiO2 under reflux conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
化学反应分析
Types of Reactions
1-amino-6-methyl-3H-chromeno[4’,3’:4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The amino and methyl groups in the compound can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted chromeno-pyrido-pyrimidine compounds.
科学研究应用
1-amino-6-methyl-3H-chromeno[4’,3’:4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 1-amino-6-methyl-3H-chromeno[4’,3’:4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s unique structure allows it to fit into the active sites of enzymes or bind to receptors, thereby exerting its effects. Molecular docking studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with its targets, contributing to its biological activity .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrido[2,3-d]pyrimidin-5-one: Used in the synthesis of various bioactive molecules and materials.
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine: Explored for its pharmacological activities.
Uniqueness
1-amino-6-methyl-3H-chromeno[4’,3’:4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione stands out due to its unique combination of chromene, pyridine, and pyrimidine moieties, which confer distinct chemical and biological properties
属性
分子式 |
C15H10N4O3 |
|---|---|
分子量 |
294.26 g/mol |
IUPAC 名称 |
3-amino-9-methyl-12-oxa-4,6,8-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),2,6,8,13,15,17-heptaene-5,11-dione |
InChI |
InChI=1S/C15H10N4O3/c1-6-9-10(7-4-2-3-5-8(7)22-14(9)20)11-12(16)18-15(21)19-13(11)17-6/h2-5H,1H3,(H3,16,17,18,19,21) |
InChI 键 |
ZRTYCWVFUYGXMX-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NC(=O)NC(=C2C3=C1C(=O)OC4=CC=CC=C43)N |
规范 SMILES |
CC1=NC2=NC(=O)NC(=C2C3=C1C(=O)OC4=CC=CC=C43)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


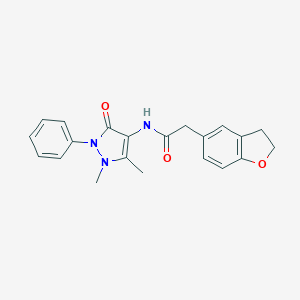
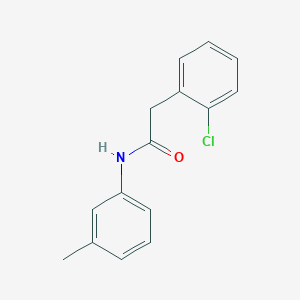

![Ethyl 3-[(trifluoroacetyl)amino]benzoate](/img/structure/B270195.png)
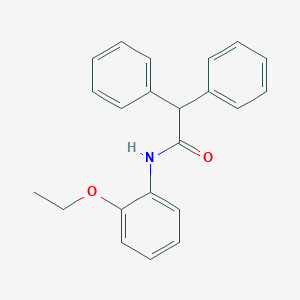
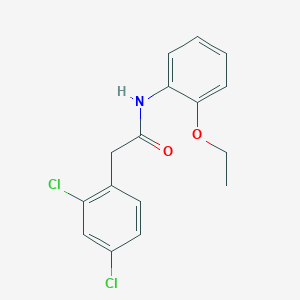
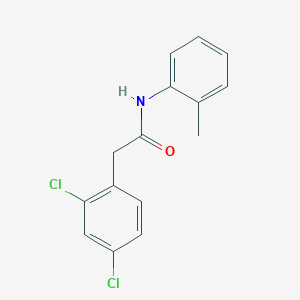
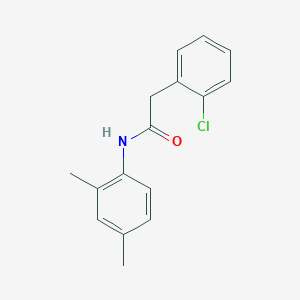
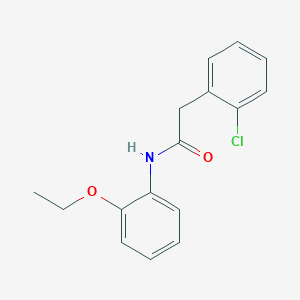
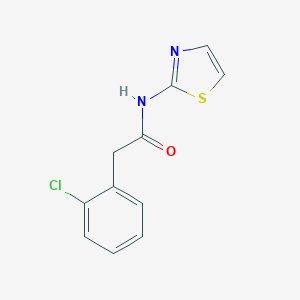
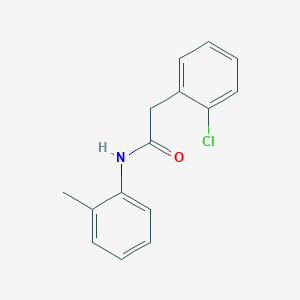
![Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B270211.png)
